5-(Butylthio)pyridin-3-boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

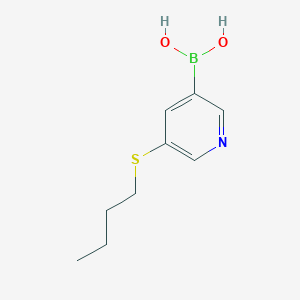

5-(Butylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C9H14BNO2S It is a boronic acid derivative where a butylthio group is attached to the pyridine ring at the 5-position, and a boronic acid group is attached at the 3-position

Wissenschaftliche Forschungsanwendungen

5-(Butylthio)pyridine-3-boronic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.

Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

Target of Action

The primary target of 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 5-(Butylthio)pyridine-3-boronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound has a molecular weight of 21109 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 5-(Butylthio)pyridine-3-boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .

Action Environment

The action of 5-(Butylthio)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of 5-(Butylthio)pyridine-3-boronic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)pyridine-3-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is a common method for synthesizing boronic acids.

Directed Ortho-Metallation (DoM) and Borylation: This method involves the metal-hydrogen exchange via directed ortho-metallation, followed by borylation.

Industrial Production Methods

Industrial production methods for 5-(Butylthio)pyridine-3-boronic acid typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Butylthio)pyridine-3-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the butylthio group can introduce various functional groups to the pyridine ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridinylboronic Acid: This compound has a similar boronic acid group attached to the pyridine ring but lacks the butylthio group.

5-Bromopyridine-3-boronic Acid: This compound has a bromine atom at the 5-position instead of the butylthio group.

Uniqueness

5-(Butylthio)pyridine-3-boronic acid is unique due to the presence of both the butylthio and boronic acid groups. This combination of functional groups provides distinct reactivity and potential applications compared to other pyridine boronic acids. The butylthio group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable compound for medicinal chemistry and material science research.

Biologische Aktivität

5-(Butylthio)pyridine-3-boronic acid is a boronic acid derivative known for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science. This article delves into the biological activity of 5-(Butylthio)pyridine-3-boronic acid, examining its mechanisms of action, pharmacological effects, and potential applications.

Structural Characteristics

5-(Butylthio)pyridine-3-boronic acid possesses the molecular formula C₉H₁₃BNO₂S, featuring a butylthio group at the 5-position and a boronic acid functional group at the 3-position of the pyridine ring. This unique combination enhances its reactivity and biological interactions compared to other pyridine boronic acids .

The primary mechanism of action for 5-(Butylthio)pyridine-3-boronic acid involves its participation in the Suzuki–Miyaura (SM) cross-coupling reaction , a vital process in organic synthesis that forms carbon-carbon bonds. The compound acts as an electrophile, undergoing oxidative addition with metal catalysts such as palladium .

Key Pathways Affected

- Biochemical Pathway : The compound significantly influences pathways associated with carbon-carbon bond formation.

- Pharmacokinetics : Its molecular weight is approximately 211.09 g/mol, which is relevant for its absorption and distribution in biological systems .

Biological Activities

Research indicates that 5-(Butylthio)pyridine-3-boronic acid exhibits various biological activities:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-(Butylthio)pyridine-3-boronic acid, a comparison with related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Pyridylboronic Acid | Pyridine ring with a boronic acid group | Lacks thioether functionality |

| 4-(Butylthio)phenylboronic Acid | Phenyl ring with butylthio and boronic acid groups | Similar thioether functionality but lacks pyridine ring |

| 5-(Trifluoromethyl)pyridine-3-boronic Acid | Pyridine ring with trifluoromethyl and boronic acid groups | Fluorinated structure may enhance electronic properties |

The presence of both the butylthio group and boronic acid in 5-(Butylthio)pyridine-3-boronic acid provides it with distinct reactivity profiles and potential applications that are not found in other similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of boronic acids in drug discovery and development:

- Cream Formulation Study : A novel boron-based compound derived from phenyl boronic acid was evaluated for its antioxidant, antibacterial, and anticancer activities. The study demonstrated strong antioxidant activity (IC50 values of 0.11 ± 0.01 µg/mL for ABTS) and significant cytotoxic effects against cancer cell lines (IC50 of 18.76 ± 0.62 µg/mL for MCF-7) .

- Enzyme Inhibition Studies : Related compounds have shown varying degrees of enzyme inhibition activities, which could be extrapolated to suggest similar potential for 5-(Butylthio)pyridine-3-boronic acid. For example, studies on other boron-containing compounds have indicated moderate acetylcholinesterase inhibition (IC50 values around 115 µg/mL) .

Eigenschaften

IUPAC Name |

(5-butylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSXKMNPMQOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)SCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.